N-Ethyl L-Z-Valinamide
Overview
Description
Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a molecular formula of C46H56N6O6 This compound is characterized by its intricate structure, which includes a benzyl group, an ethylamino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl L-Z-Valinamide typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate ester or acid chloride to form the carbamate linkage. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-Ethyl L-Z-Valinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- **Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- **Benzyl N-[(2S)-1-[(2S,3R,4R)-5-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[2-(3H-indol-3-yl)ethylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Uniqueness
Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSKJYLBAFHHU-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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